CID 156589127

Description

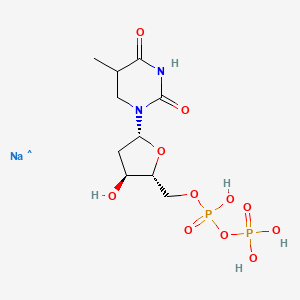

CID 156589127, identified as oscillatoxin E, is a member of the oscillatoxin family, a group of marine-derived compounds characterized by their polycyclic structures. The compound is part of a series of derivatives that share a common steroid-like backbone with variations in substituent groups, as illustrated in Figure 1 of .

The structural formula of oscillatoxin E (this compound) is depicted in 2D form in , alongside related compounds such as oscillatoxin D, 30-methyl-oscillatoxin D, and oscillatoxin F. These derivatives are distinguished by modifications to their core structure, which likely influence their physicochemical properties and biological activities .

Properties

Molecular Formula |

C10H18N2NaO11P2 |

|---|---|

Molecular Weight |

427.19 g/mol |

InChI |

InChI=1S/C10H18N2O11P2.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;/h5-8,13H,2-4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);/t5?,6-,7+,8+;/m0./s1 |

InChI Key |

SXQXKAZZXVEVNH-TVEPBQBDSA-N |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O.[Na] |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 156589127 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of organic synthesis techniques, which may involve multiple steps to achieve the desired chemical structure. Industrial production methods for this compound would likely involve large-scale chemical synthesis processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

CID 156589127 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different chemical entities. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the modification of functional groups within the compound.

Scientific Research Applications

CID 156589127 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions to study reaction mechanisms and pathways. In biology, it may be used to investigate biological processes and interactions at the molecular level. In medicine, this compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets. In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of CID 156589127 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and its effects on biological systems.

Comparison with Similar Compounds

Structural Comparison

| Compound Name | CID | Key Structural Features |

|---|---|---|

| Oscillatoxin E | 156589127 | Core steroid backbone with a unique substituent pattern |

| Oscillatoxin D | 101283546 | Similar backbone; differs in hydroxyl/methyl groups |

| 30-Methyl-oscillatoxin D | 185389 | Methylation at the C-30 position |

| Oscillatoxin F | 156582092 | Structural variation in side-chain functional groups |

Key Observations :

- Oscillatoxin D (CID 101283546) shares the core steroid framework with oscillatoxin E but differs in the arrangement of hydroxyl or methyl groups, which may alter solubility and receptor binding .

- Oscillatoxin F (CID 156582092) exhibits side-chain modifications that could influence steric hindrance and interaction with biological targets .

Functional Implications

While explicit functional data (e.g., cytotoxicity, enzymatic inhibition) are absent in the provided evidence, structural analogs of oscillatoxins are often associated with bioactivity in marine toxins. For example:

- Oscillatoxin derivatives are hypothesized to interact with ion channels or membrane receptors due to their steroid-like topology, a feature common in bioactive marine compounds .

- The methyl group in 30-methyl-oscillatoxin D may confer greater metabolic stability compared to oscillatoxin E, a critical factor in drug design .

Research Findings and Data Gaps

The evidence highlights the structural diversity within the oscillatoxin family but lacks experimental data on their biological roles or pharmacokinetic profiles. Future studies should focus on:

- Synthesis and purification of oscillatoxin E and its analogs to enable empirical testing.

- Comparative bioactivity assays to evaluate cytotoxicity, antimicrobial activity, and molecular targets.

- Computational modeling to predict structure-activity relationships (SAR) and optimize derivatives for therapeutic applications.

Q & A

Basic Research Questions

Q. How can I design a hypothesis-driven experimental framework to investigate the biochemical properties of CID 156589127?

- Begin with a systematic literature review to identify gaps in understanding its mechanisms of action, stability, or interactions . Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your hypothesis . For example: "Does this compound (intervention) exhibit higher binding affinity to [target protein] (outcome) compared to [analog compound] (comparison) under [specific experimental conditions] (population/problem)?" .

Q. What methodologies are optimal for synthesizing this compound with high purity for reproducibility in academic studies?

- Follow protocols from peer-reviewed syntheses, emphasizing stoichiometric ratios, solvent selection, and purification techniques (e.g., column chromatography, recrystallization). Document all steps rigorously, including spectral data (NMR, HPLC) for purity validation . For novel synthetic routes, provide detailed characterization data for intermediates and final products .

Q. How should I structure a literature review to contextualize this compound within its field?

- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND [mechanism/application] NOT [industrial/mass production]"). Prioritize primary sources and meta-analyses. Critically evaluate contradictions, such as conflicting reports on its efficacy or toxicity . Organize findings thematically (e.g., structural analogs, in vitro vs. in vivo results) rather than chronologically .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s pharmacokinetic behavior across different experimental models?

- Conduct a comparative analysis of variables such as dosage regimes, model organisms, and assay methodologies (e.g., LC-MS vs. ELISA for metabolite detection). Use statistical tools like ANOVA to identify confounding factors (e.g., solvent choice, temperature fluctuations) . If discrepancies persist, propose replication studies with standardized protocols and transparent reporting of negative results .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

- For non-linear relationships, employ Hill equation modeling or Bayesian hierarchical models to account for variability between replicates . Validate assumptions using residual plots and goodness-of-fit tests (e.g., Akaike Information Criterion). For high-dimensional data (e.g., omics), apply dimensionality reduction techniques like PCA or PLS-DA .

Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?

- Integrate computational methods (molecular docking, MD simulations) with wet-lab experiments to predict binding sites and validate them via mutagenesis assays . Collaborate with bioinformatics teams to analyze transcriptomic/proteomic datasets for pathway enrichment linked to this compound exposure .

Methodological Guidelines

- Data Integrity : Use version-controlled electronic lab notebooks (ELNs) to track raw data, ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Reporting : Disclose conflicts of interest and adhere to COPE guidelines when publishing negative or contradictory results .

- Reproducibility : Share protocols, raw data, and code repositories (e.g., GitHub) as supplementary materials. For structural studies, deposit crystallographic data in the Cambridge Structural Database .

Tables: Key Considerations for this compound Research

| Aspect | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Experimental Design | Dose optimization, stability under standard conditions | High-throughput screening, cross-species comparisons |

| Data Analysis | Descriptive statistics, t-tests | Machine learning, network pharmacology |

| Validation | Positive/negative controls | Orthogonal assays (e.g., SPR + ITC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.